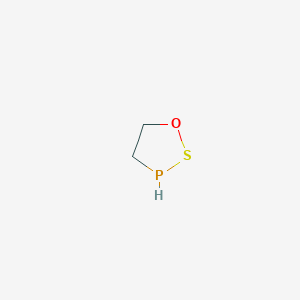

Oxathiaphospholane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxathiaphospholane, also known as this compound, is a useful research compound. Its molecular formula is C2H5OPS and its molecular weight is 108.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Phosphorothioate Analogues

Overview : Phosphorothioates are modified nucleotides where one of the non-bridging oxygen atoms in the phosphate backbone is replaced by sulfur. This modification enhances the stability and cellular uptake of oligonucleotides.

Oxathiaphospholane Methodology : The this compound approach facilitates the stereocontrolled synthesis of phosphorothioate analogs. Recent studies have demonstrated the effectiveness of this method using novel organic bases such as TBD (5,7-triazabicyclo[4.4.0]dec-5-ene) and Verkade's proazaphosphatrane, which outperform traditional bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in terms of yield and stereoselectivity .

| Base Used | 1st Coupling Yield (%) | 2nd Coupling Yield (%) | 3rd Coupling Yield (%) | 4th Coupling Yield (%) |

|---|---|---|---|---|

| TBD | 93 | 93 | 92 | 93 |

| Verkade | 93 | 92 | 91 | 90 |

Applications in Gene Therapy

Molecular-Based Gene Therapy : The incorporation of phosphorothioate linkages into antisense oligonucleotides (ASOs) has been a significant advancement in gene therapy. The ASO SPINRAZA, which utilizes phosphorothioate modifications, has been approved for treating spinal muscular atrophy, showcasing the therapeutic potential of these compounds .

Stereochemistry Impact : Recent investigations have highlighted how precise control over phosphorothioate stereochemistry can enhance the efficacy of ASOs. This control is facilitated by using this compound-derived reagents that allow for programmable and traceless incorporation of sulfur into oligonucleotides .

Biopolymer Synthesis

Production of Biopolymers : this compound has also been utilized in synthesizing biopolymers such as poly(3-hydroxyalkanoates). These biopolymers are produced from syngas using microbial processes, demonstrating the versatility of this compound in environmental biotechnology .

Case Study 1: Antisense Oligonucleotides

A study conducted by Stec et al. explored the use of this compound in synthesizing stereodefined phosphorothioate oligonucleotides for antisense applications. The research indicated that oligonucleotides synthesized via this method exhibited improved binding affinity and stability compared to conventional methods .

Case Study 2: Synthesis Challenges

Another significant application was reported in a study focusing on overcoming challenges associated with traditional phosphorylation methods. The this compound method provided a more efficient pathway for synthesizing complex nucleoside derivatives that were previously difficult to obtain due to issues with chemoselectivity and reactivity .

Propriétés

Formule moléculaire |

C2H5OPS |

|---|---|

Poids moléculaire |

108.1 g/mol |

Nom IUPAC |

oxathiaphospholane |

InChI |

InChI=1S/C2H5OPS/c1-2-4-5-3-1/h4H,1-2H2 |

Clé InChI |

IIWVFLOQEJCOIX-UHFFFAOYSA-N |

SMILES canonique |

C1CPSO1 |

Synonymes |

oxathiaphospholane |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.